molecular formula C13H11N5O2S B12175206 N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide

N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No.: B12175206
M. Wt: 301.33 g/mol
InChI Key: BVYFLQLXEJGDKZ-UHFFFAOYSA-N
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Description

N-(2-(1H-Tetrazol-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound designed for research applications. It features a benzenesulfonamide group linked to a phenyl ring that is substituted at the ortho position with a 1H-tetrazole moiety. This combination of pharmacophores is of significant interest in medicinal chemistry and chemical biology. The tetrazole ring is a well-known bioisostere for a carboxylic acid or amide group, which can enhance metabolic stability and improve bioavailability in drug-like molecules . Simultaneously, the sulfonamide functional group is a common motif in compounds that exhibit a wide range of biological activities, including serving as enzyme inhibitors . Compounds incorporating both tetrazole and benzenesulfonamide structures have been investigated for various therapeutic targets. Research on similar molecular architectures has shown promise in areas such as antihypertensive activity and antimicrobial applications . The specific stereoelectronic properties of this compound make it a valuable building block for developing novel enzyme inhibitors and for probing biological systems. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H11N5O2S/c19-21(20,11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)18-10-14-16-17-18/h1-10,15H

InChI Key

BVYFLQLXEJGDKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group. One common method involves the reaction of 2-aminobenzenesulfonamide with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential explosiveness of azides and the need for controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G protein-coupled receptor-35 (GPR35), which is implicated in pain and inflammatory responses . The tetrazole ring plays a crucial role in binding to the receptor, leading to downstream signaling effects.

Comparison with Similar Compounds

Key Observations:

Molecular Weight Trends :

  • Compound 16 (tetrazole) has a lower molecular weight compared to pyrazole (compound 14 ) and oxadiazole (compound 18 ) derivatives due to fewer carbon atoms in the tetrazole ring.
  • Oxadiazole-containing compound 18 exhibits the highest molecular weight (385.25 g/mol ), attributed to its additional methyl group and oxygen atom .

Melting Points :

  • Compounds 14 (pyrazole) and 16 (tetrazole) share identical melting points (152–154°C ), suggesting comparable crystalline packing despite differing substituents .

Substituent Effects: Tetrazole vs. This could enhance solubility in polar solvents or improve binding to hydrophilic biological targets.

Research Findings and Implications

highlights that these compounds were developed as CCR4 antagonists, targeting chemokine receptors involved in immune regulation and cancer .

  • Tetrazole Advantage : The acidic proton on the tetrazole ring (pKa ~4–5) may mimic carboxylate groups in receptor interactions, offering a strategic advantage over neutral heterocycles like pyrazole or oxadiazole.
  • Steric and Electronic Factors : Bulkier substituents (e.g., oxadiazole in 18 ) could hinder binding to shallow receptor pockets, whereas compact tetrazole (16 ) or pyrazole (14 ) groups may optimize fit.

Biological Activity

N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This ring is attached to a phenyl group and a sulfonamide functional group (–SO2NH2). The presence of the tetrazole moiety allows for interactions with various biological targets, particularly enzymes and receptors.

Enzyme Inhibition

This compound has shown significant potential as an enzyme inhibitor . The tetrazole ring can mimic carboxylate groups, enabling effective binding to active sites of enzymes. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, which is crucial for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamide have been studied for their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

The mechanism of action primarily involves the interaction of the compound with specific molecular targets:

  • Enzymatic Interactions : The compound binds to enzymes involved in metabolic pathways, inhibiting their function. For example, it may act on carbonic anhydrases or other key metabolic enzymes .
  • Receptor Modulation : It can also modulate receptor signaling pathways, affecting physiological responses such as inflammation or pain perception .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with related compounds highlights how different substituents can alter potency and selectivity:

Compound NameStructureKey FeaturesUnique Aspects
4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideStructureChlorine substituent enhances bioactivityExhibits strong enzyme inhibition
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideStructureFluorine substituent improves solubilityPotent GPR35 agonist
4-nitro-N-[2-(1H-tetrazol-5-yl)phenyl]benzenesulfonamideStructureNitro group increases reactivityStudied for crystal structure and properties

These variations demonstrate how modifications can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide were shown to affect perfusion pressure and coronary resistance significantly. This suggests potential applications in treating cardiovascular diseases by modulating vascular function .
  • Antimicrobial Studies : In vitro studies demonstrated that certain derivatives exhibited antibacterial activity against strains like Bacillus cereus and Pseudomonas aeruginosa. These findings support the potential use of these compounds in developing new antibiotics .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound to various enzymes. These studies are crucial for optimizing the compound's structure to enhance its pharmacological properties .

Q & A

Q. What are the standard synthetic routes for N-(2-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide, and what key intermediates are involved?

The synthesis typically involves coupling a sulfonyl chloride with a tetrazole-containing aniline derivative. For example, reacting 2-(1H-tetrazol-1-yl)aniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound. Key intermediates include the tetrazole-substituted aniline and the activated sulfonyl chloride intermediate. Reaction optimization may involve temperature control (0–25°C) and purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). X-ray crystallography can resolve structural ambiguities, particularly for tetrazole ring conformation and intermolecular interactions .

Q. How does the tetrazole moiety influence the compound’s physicochemical properties?

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystallographic refinement (e.g., disorder in the tetrazole ring) can be addressed using the SHELX suite (SHELXL for refinement, SHELXS for structure solution). Cross-validation with spectroscopic data (NMR/IR) and computational modeling (Mercury or Olex2) ensures structural accuracy. For ambiguous electron density, occupancy refinement and twin correction may be required .

Q. What strategies enhance metabolic stability without compromising biological activity?

Fluorination at the phenyl ring (e.g., 3-fluoro substitution) improves metabolic stability by reducing cytochrome P450-mediated oxidation. Alternatively, replacing labile protons with deuterium (deuterated analogs) or introducing steric hindrance via tert-butyl groups can slow degradation. Activity retention is assessed via in vitro assays (e.g., enzyme inhibition IC50 comparisons) .

Q. How does the sulfonamide group’s electronic environment affect reactivity in cross-coupling reactions?

The electron-withdrawing sulfonamide group activates the phenyl ring for nucleophilic aromatic substitution (SNAr) at ortho/para positions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid deactivation by the sulfonamide. Computational studies (NBO analysis) can predict charge distribution and regioselectivity .

Q. What methodologies identify the compound’s primary biological targets?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities to enzymes (e.g., carbonic anhydrase) or receptors. Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) and CRISPR-Cas9 knockout models validate target specificity .

Q. How can structural modifications optimize pharmacokinetic properties for in vivo studies?

Introducing hydrophilic groups (e.g., hydroxyl or amine) improves aqueous solubility, while PEGylation enhances plasma half-life. Pharmacokinetic profiling (e.g., rat IV/PO studies) assesses bioavailability. Molecular dynamics simulations predict blood-brain barrier permeability and protein binding .

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